N'-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyanophenyl group and a naphthyl group connected via an acetohydrazide linkage, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyl and cyanophenyl groups.
Reduction: Reduced forms of the acetohydrazide linkage.
Substitution: Substituted derivatives at the cyanophenyl group.
Scientific Research Applications
N’-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-cyanophenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(4-cyanophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of a cyanophenyl group and a naphthyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H15N3O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H15N3O/c21-13-15-8-10-16(11-9-15)14-22-23-20(24)12-18-6-3-5-17-4-1-2-7-19(17)18/h1-11,14H,12H2,(H,23,24)/b22-14+ |
InChI Key |
GXZAWNZISGIIDW-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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